ethyl (1R,2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-1-(hydroxymethyl)cyclopropane-1-carboxylate
Description
Ethyl (1R,2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-1-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by its stereospecific (1R,2R) configuration and functional groups. The compound features:
- A cyclopropane core with inherent ring strain, influencing its reactivity and stability.
- A tert-butyldiphenylsilyl (TBDPS) ether at position 2, serving as a bulky protecting group for the hydroxymethyl moiety.
- An ethyl ester at the carboxylate position, enhancing lipophilicity compared to methyl esters.
This compound is synthesized via high-yield routes (88% yield) involving silyl protection strategies, as noted in and . Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly where stereochemical precision and protected functionalities are critical.
Properties
Molecular Formula |
C24H32O4Si |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H32O4Si/c1-5-27-22(26)24(18-25)16-19(24)17-28-29(23(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,19,25H,5,16-18H2,1-4H3/t19-,24-/m0/s1 |
InChI Key |
CNKSTVQAPGASSG-CYFREDJKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Canonical SMILES |
CCOC(=O)C1(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Comparative Insights
Silyl Protecting Groups
- TBDPS (Target Compound) : Offers superior steric protection and stability under acidic conditions compared to trimethylsilyl (TMS) groups. Its bulkiness minimizes undesired side reactions but may reduce solubility in polar solvents .
- TMS () : More readily cleaved under mild acidic or fluoride conditions, making it suitable for temporary protection in stepwise syntheses .
Functional Group Reactivity
- Hydroxymethyl (Target) : Enables oxidation to carboxylates or conjugation via esterification. In contrast, bromomethyl () facilitates nucleophilic substitutions, e.g., in cross-coupling reactions .
- Extended Chains () : The compound with a 3-hydroxypropyl-TBDPS substituent introduces additional hydroxyl functionality, broadening its utility in constructing complex architectures .
Stereochemistry and Bioactivity
- The (1R,2R) configuration in the target compound ensures geometric compatibility with enzyme active sites, as seen in bioactive cyclopropane derivatives like anti-inflammatory agents (cf. ) .
- Stereoisomers, such as (1S,2R)-methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate (), exhibit distinct physicochemical profiles, underscoring the importance of chiral resolution in drug development .
Ester Group Effects
- Ethyl vs. Methyl Esters : Ethyl esters (target compound) enhance membrane permeability due to increased lipophilicity, whereas methyl esters () are more polar, favoring renal excretion .
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